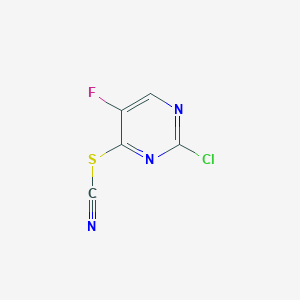
2-Chloro-5-fluoro-4-thiocyanopyrimidine
描述
2-Chloro-5-fluoro-4-thiocyanopyrimidine is a heterocyclic organic compound with the molecular formula C5HClFN3S.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-thiocyanopyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with thiocyanate salts under specific conditions. One common method includes the use of potassium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the thiocyanate derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 2-Chloro-5-fluoro-4-thiocyanopyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiocyanate group can be oxidized to form sulfonyl derivatives or reduced to thiol derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while oxidation of the thiocyanate group would produce a sulfonyl derivative.
科学研究应用
2-Chloro-5-fluoro-4-thiocyanopyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: Employed in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism by which 2-Chloro-5-fluoro-4-thiocyanopyrimidine exerts its effects is largely dependent on its interaction with biological targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. The thiocyanate group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
相似化合物的比较
2-Chloro-5-fluoropyrimidine: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
2-Chloro-4-thiocyanopyrimidine: Similar structure but without the fluorine atom, affecting its electronic properties and reactivity.
5-Fluoro-4-thiocyanopyrimidine: Lacks the chlorine atom, which can influence its substitution reactions.
Uniqueness: 2-Chloro-5-fluoro-4-thiocyanopyrimidine is unique due to the presence of both chlorine and fluorine atoms along with the thiocyanate group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and biological studies .
属性
IUPAC Name |
(2-chloro-5-fluoropyrimidin-4-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClFN3S/c6-5-9-1-3(7)4(10-5)11-2-8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOERDQDFDHRQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)SC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClFN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
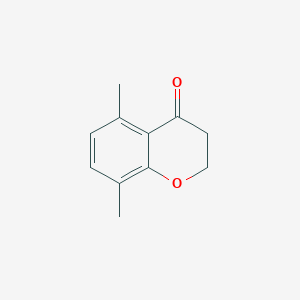
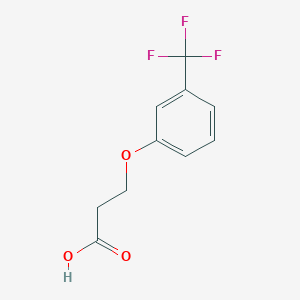
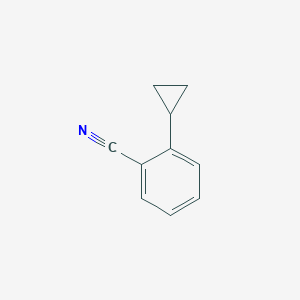
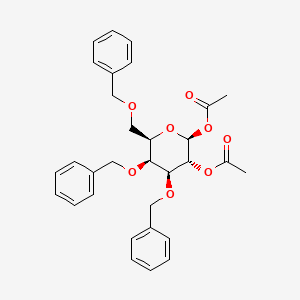
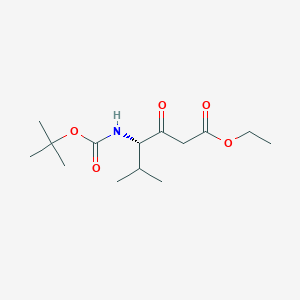

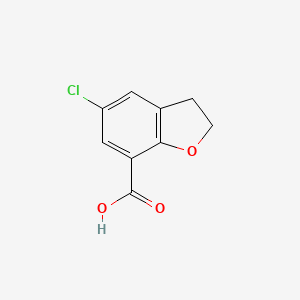

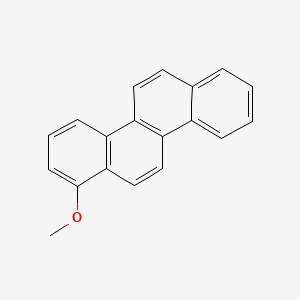

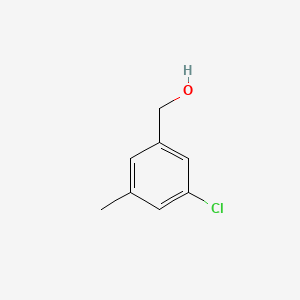
![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)


